molecular formula C16H23NO3S B14958820 (2-Ethylpiperidin-1-yl)[2-(ethylsulfonyl)phenyl]methanone

(2-Ethylpiperidin-1-yl)[2-(ethylsulfonyl)phenyl]methanone

Cat. No.: B14958820
M. Wt: 309.4 g/mol
InChI Key: ZNLFETXCXPACQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(ETHANESULFONYL)BENZOYL]-2-ETHYLPIPERIDINE is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a piperidine ring with an ethanesulfonyl substituent

Preparation Methods

The synthesis of 1-[2-(ETHANESULFONYL)BENZOYL]-2-ETHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the benzoyl and ethanesulfonyl intermediates. The process often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-[2-(ETHANESULFONYL)BENZOYL]-2-ETHYLPIPERIDINE undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, and various acids and bases, depending on the desired transformation. Major products formed from these reactions include substituted benzoyl derivatives and modified piperidine compounds.

Mechanism of Action

The mechanism by which 1-[2-(ETHANESULFONYL)BENZOYL]-2-ETHYLPIPERIDINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyl group can interact with active sites on enzymes, while the piperidine ring may facilitate binding to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[2-(ETHANESULFONYL)BENZOYL]-2-ETHYLPIPERIDINE can be compared with similar compounds such as:

The uniqueness of 1-[2-(ETHANESULFONYL)BENZOYL]-2-ETHYLPIPERIDINE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-(2-ethylsulfonylphenyl)methanone

InChI

InChI=1S/C16H23NO3S/c1-3-13-9-7-8-12-17(13)16(18)14-10-5-6-11-15(14)21(19,20)4-2/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3

InChI Key

ZNLFETXCXPACQS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=CC=C2S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.